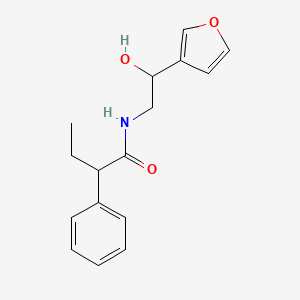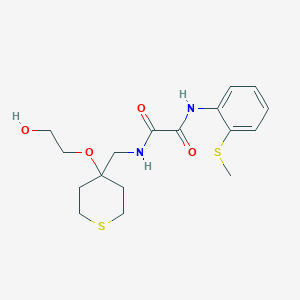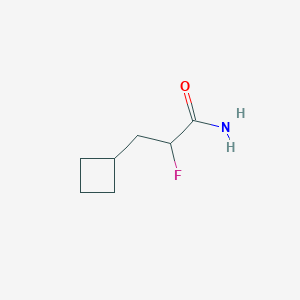![molecular formula C14H17N5O3S B2612512 ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1172438-37-7](/img/structure/B2612512.png)
ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate” is a type of 1H-pyrazole-5-carboxamide derivative . These compounds have been studied for their potential fungicidal and insecticidal properties . They contain a phenyl thiazole moiety .
Synthesis Analysis
The synthesis of 1H-pyrazole-5-carboxamide compounds, including the one , involves a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis of similar compounds involves reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1H-pyrazole-5-carboxamide moiety and a phenyl thiazole moiety . The structures are confirmed by 1H NMR, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure and functional groups make it a promising candidate for drug design. Researchers have explored its potential as an antitumor, anti-inflammatory, or antiviral agent. By modifying its substituents, scientists can fine-tune its pharmacological properties and enhance its efficacy against specific diseases .
Antimicrobial Activity
Pyrazole derivatives often exhibit antimicrobial properties. In the case of our compound, its amide and carboxylate groups may contribute to inhibiting bacterial or fungal growth. Researchers have evaluated similar pyrazole derivatives against various strains, including fungi, and found promising results .
Antioxidant Potential
The compound’s aromatic rings and heterocyclic structure suggest potential antioxidant activity. Researchers have assessed similar pyrazole derivatives using DPPH assays, demonstrating their scavenging potential. Antioxidants play a crucial role in preventing oxidative damage and maintaining overall health .
Industrial Applications
Pyrazole-containing compounds find applications beyond medicine. They can serve as intermediates in the synthesis of other chemicals, including dyes, agrochemicals, and materials. Our compound’s unique fused system may contribute to its utility in industrial processes .
Coordination Chemistry
Given its nitrogen-rich heterocyclic structure, our compound could act as a ligand in coordination complexes. Researchers explore its ability to form stable complexes with transition metals, potentially leading to applications in catalysis or materials science .
Photophysical Properties
Pyrazoles often exhibit interesting photophysical behavior due to their conjugated systems. Our compound’s fused ring system may influence its absorption and emission properties. Investigating its fluorescence or phosphorescence could lead to applications in sensors or optoelectronic devices .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-3-22-14(21)19-7-5-9-11(8-19)23-13(16-9)17-12(20)10-4-6-15-18(10)2/h4,6H,3,5,7-8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISQAPZUFWDGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)

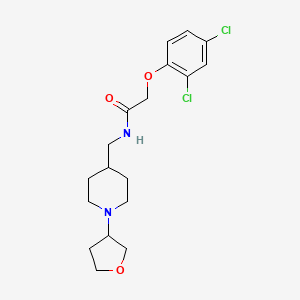
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)
![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)
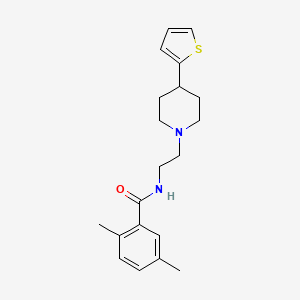
![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)
![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)

![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
